molecular formula C8H9ClFNO2 B583723 (R)-2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride CAS No. 144744-41-2

(R)-2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride

Cat. No.: B583723
CAS No.: 144744-41-2
M. Wt: 205.613
InChI Key: AAUCORGIJVVECX-OGFXRTJISA-N
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Description

®-2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride is a chiral amino acid derivative with a fluorine atom attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 4-fluorophenylacetic acid.

    Amidation: The carboxylic acid group of 4-fluorophenylacetic acid is converted to an amide using reagents such as thionyl chloride and ammonia.

    Reduction: The amide is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods: Industrial production of ®-2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the amino group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the phenyl ring or the amino group. Reducing agents like sodium borohydride are commonly used.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide can facilitate these reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, other nucleophiles.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Chemistry:

    Synthesis of Chiral Compounds: ®-2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride is used as a building block in the synthesis of various chiral compounds.

Biology:

    Enzyme Inhibition Studies: The compound is used to study enzyme inhibition, particularly in enzymes that interact with amino acids.

Medicine:

    Drug Development: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

Industry:

    Chemical Intermediates: The compound is used as an intermediate in the production of other chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to various physiological effects.

Comparison with Similar Compounds

    (S)-2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride: The enantiomer of the compound, with different biological activity.

    2-Amino-2-(4-chlorophenyl)acetic acid hydrochloride: A similar compound with a chlorine atom instead of fluorine.

    2-Amino-2-(4-bromophenyl)acetic acid hydrochloride: A similar compound with a bromine atom instead of fluorine.

Uniqueness: ®-2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

(2R)-2-amino-2-(4-fluorophenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUCORGIJVVECX-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(=O)O)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704221
Record name (2R)-Amino(4-fluorophenyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144744-41-2
Record name (2R)-Amino(4-fluorophenyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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